tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a tert-butyldimethylsilyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde or ketone precursors.
Introduction of the tert-Butyl Group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.
Silylation: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in the field of neuropharmacology.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-phenylpiperidine-1-carboxylate
- tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-chlorophenyl)piperidine-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-Butyl (3S,4R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it unique and valuable for specific applications.
Properties
Molecular Formula |
C23H38FNO3Si |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H38FNO3Si/c1-22(2,3)28-21(26)25-14-13-20(17-9-11-19(24)12-10-17)18(15-25)16-27-29(7,8)23(4,5)6/h9-12,18,20H,13-16H2,1-8H3/t18-,20-/m0/s1 |
InChI Key |
GIZWUSBVGJMBNL-ICSRJNTNSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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